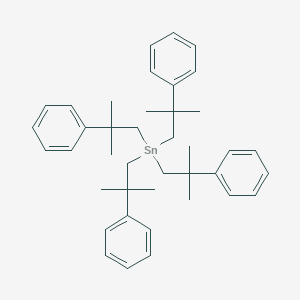
Tetrakis(2-methyl-2-phenylpropyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2-methyl-2-phenylpropyl)stannane: is a chemical compound with the molecular formula C40H52Sn and a molecular weight of 651.5 g/mol It is a derivative of stannane, where the tin atom is bonded to four 2-methyl-2-phenylpropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrakis(2-methyl-2-phenylpropyl)stannane can be synthesized through the reaction of tin tetrachloride with 2-methyl-2-phenylpropylmagnesium chloride . The reaction typically involves the following steps:
- Preparation of 2-methyl-2-phenylpropylmagnesium chloride by reacting 2-methyl-2-phenylpropyl chloride with magnesium in anhydrous ether.
- Addition of tin tetrachloride to the prepared Grignard reagent under controlled temperature conditions.
- Purification of the resulting product through recrystallization or other suitable methods.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(2-methyl-2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other tin-containing compounds.
Reduction: It can be reduced under specific conditions to yield different tin-based products.
Substitution: The 2-methyl-2-phenylpropyl groups can be substituted with other functional groups through appropriate reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of tin-containing compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: Tetrakis(2-methyl-2-phenylpropyl)stannane is used as a precursor in the synthesis of other organotin compounds
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialized materials, coatings, and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which stannane, tetrakis(2-methyl-2-phenylpropyl)- exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The tin atom, bonded to four 2-methyl-2-phenylpropyl groups, can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact molecular targets and pathways would depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- Stannane, tetrakis(2-methylpropyl)-
- Stannane, tetrakis(2-phenylpropyl)-
- Stannane, tetrakis(2-methyl-2-phenylethyl)-
Comparison: Tetrakis(2-methyl-2-phenylpropyl)stannane is unique due to the presence of both methyl and phenyl groups on the propyl chain. This structural feature can influence its reactivity and potential applications compared to similar compounds. For example, the presence of the phenyl group can enhance the compound’s stability and reactivity in certain chemical reactions, making it more suitable for specific applications in catalysis and material science.
Propriétés
Numéro CAS |
1262-78-8 |
|---|---|
Formule moléculaire |
C40H52Sn |
Poids moléculaire |
651.5 g/mol |
Nom IUPAC |
tetrakis(2-methyl-2-phenylpropyl)stannane |
InChI |
InChI=1S/4C10H13.Sn/c4*1-10(2,3)9-7-5-4-6-8-9;/h4*4-8H,1H2,2-3H3; |
Clé InChI |
HFCIGWLFXFUKOG-UHFFFAOYSA-N |
SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
1262-78-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















